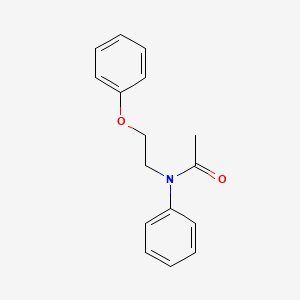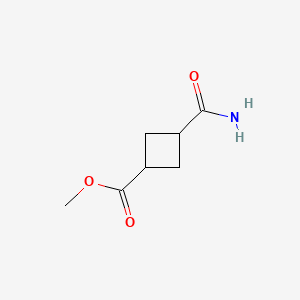
cis-Methyl 3-carbamoylcyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Methyl 3-carbamoylcyclobutanecarboxylate: is an organic compound with the molecular formula C7H11NO3 It is a derivative of cyclobutanecarboxylate, featuring a carbamoyl group and a methyl ester group in a cis configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 3-carbamoylcyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of methyl 3-oxocyclobutanecarboxylate with an amine source to introduce the carbamoyl group. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
化学反应分析
Types of Reactions: cis-Methyl 3-carbamoylcyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
cis-Methyl 3-carbamoylcyclobutanecarboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of cis-Methyl 3-carbamoylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
cis-Methyl 3-hydroxycyclobutanecarboxylate: Similar in structure but with a hydroxyl group instead of a carbamoyl group.
cis-Methyl 3-aminocyclobutanecarboxylate: Features an amino group in place of the carbamoyl group.
cis-Methyl 3-methylcyclobutanecarboxylate: Contains an additional methyl group on the cyclobutane ring.
Uniqueness: cis-Methyl 3-carbamoylcyclobutanecarboxylate is unique due to the presence of both a carbamoyl group and a methyl ester group in a cis configuration. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
methyl 3-carbamoylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H2,8,9) |
InChI 键 |
SZOWPOIKZHLOQK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
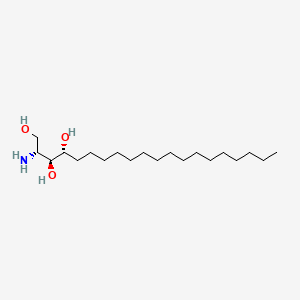
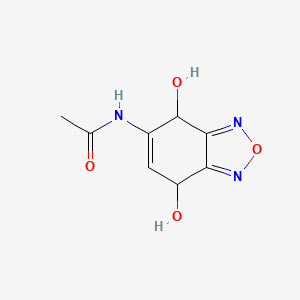
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
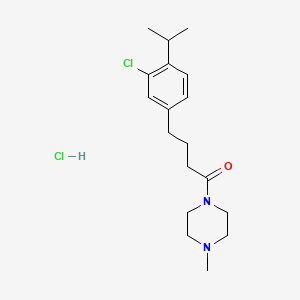
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
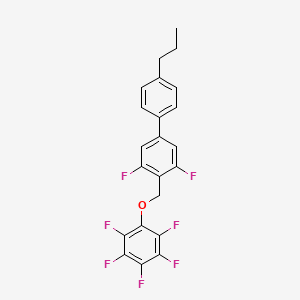
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
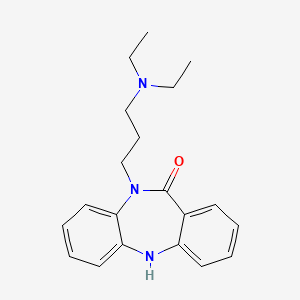
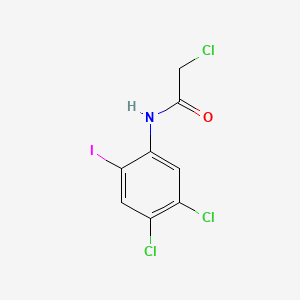
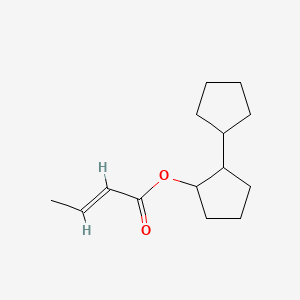
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
